5-Phenethylquinazoline-2,4-diamine
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Overview
Description
5-Phenethyl-quinazoline-2,4-diamine is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenethyl-quinazoline-2,4-diamine typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through various methods, including the condensation of anthranilic acid with formamide or the cyclization of 2-aminobenzylamine with aldehydes.
Introduction of Phenethyl Group: The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene is alkylated with ethyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 5-Phenethyl-quinazoline-2,4-diamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-Phenethyl-quinazoline-2,4-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base or catalyst to facilitate the substitution.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazolines, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Phenethyl-quinazoline-2,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Phenethyl-quinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-diamine: Lacks the phenethyl group, which may result in different biological activities and chemical properties.
5-Phenyl-quinazoline-2,4-diamine: Similar structure but with a phenyl group instead of phenethyl, leading to variations in hydrophobicity and molecular interactions.
5-Phenethyl-quinazoline-4-amine: Missing one amine group, which can affect its reactivity and biological activity.
Uniqueness
5-Phenethyl-quinazoline-2,4-diamine is unique due to the presence of both phenethyl and diamine groups, which contribute to its distinct chemical reactivity and potential for diverse biological activities. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C16H16N4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
5-(2-phenylethyl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C16H16N4/c17-15-14-12(10-9-11-5-2-1-3-6-11)7-4-8-13(14)19-16(18)20-15/h1-8H,9-10H2,(H4,17,18,19,20) |
InChI Key |
UIHMRPRVKDDARV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=C3C(=CC=C2)N=C(N=C3N)N |
Origin of Product |
United States |
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